[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1333837-59-4
VCID: VC2553119
InChI: InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2
SMILES: C1C=CCN1C2=CC=C(C=C2)CN
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine

CAS No.: 1333837-59-4

Cat. No.: VC2553119

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine - 1333837-59-4

Specification

CAS No. 1333837-59-4
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name [4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2
Standard InChI Key QOYVTVIMZAZBGF-UHFFFAOYSA-N
SMILES C1C=CCN1C2=CC=C(C=C2)CN
Canonical SMILES C1C=CCN1C2=CC=C(C=C2)CN

Introduction

Chemical Structure and Fundamental Properties

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine is a heterocyclic compound characterized by a 2,5-dihydro-1H-pyrrol-1-yl group attached to a phenyl ring that also bears a methanamine (benzylamine) group. This structural arrangement contributes to the compound's chemical reactivity and potential applications in synthetic chemistry.

Physicochemical Properties

The compound possesses distinct physicochemical characteristics that make it valuable for research applications:

PropertyValueNotes
CAS Registry Number1333837-59-4Unique identifier for chemical database referencing
Molecular FormulaC11H14N2Contains 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms
Molecular Weight174.24 g/molRelatively low molecular weight contributes to its potential utility
Typical Purity98%Standard research-grade purity
AppearanceNot specified in available dataLikely a solid at room temperature based on similar structures
SolubilityNot specified in available dataLikely soluble in organic solvents due to aromatic structure

This compound belongs to the broader class of heterocyclic building blocks that contain nitrogen in their ring structures . The 2,5-dihydropyrrole ring (also known as a 3-pyrroline) connected to the phenyl ring creates a unique molecular architecture that influences its chemical behavior and reactivity patterns.

Structural Features

The molecular structure can be broken down into three key components:

  • The 2,5-dihydro-1H-pyrrole ring: A five-membered nitrogen-containing ring with partial saturation

  • The phenyl ring: A six-membered aromatic ring

  • The methanamine group: A primary amine attached to the phenyl ring via a methylene bridge

The specific arrangement of these functional groups contributes to the compound's potential as a versatile building block in organic synthesis .

Comparative Analysis with Related Compounds

Understanding [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine's properties and applications can be enhanced by comparing it with structurally related compounds.

Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Difference
[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamineC11H14N2174.24 g/molReference compound
(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanoneC18H16BrNO342.2 g/molContains a bromophenyl group and a ketone functionality
2,5-dihydro-1H-pyrrol-1-yl(phenyl)methanoneC11H11NO173.21 g/molContains a carbonyl group instead of a methanamine

The related compound (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a more complex molecule belonging to the class of benzophenones, which are known for their diverse applications in chemistry, biology, and industry. The presence of additional functional groups in this compound, such as the bromine atom and the ketone group, contributes to its different chemical properties and potential applications compared to [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine.

Functional Distinction

The primary amine group in [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine differentiates it from many related compounds that contain carbonyl groups or other functionalities. This amine functionality provides unique reactivity patterns that can be exploited in various synthetic transformations and applications.

SizePrice (USD)Lead TimePurity
250mg233.01-3 weeks98%
500mg400.01-3 weeks98%
1g594.01-3 weeks98%
2.5g1077.01-3 weeks98%

This pricing structure reflects the compound's specialized nature and the technical challenges associated with its synthesis and purification.

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